molecular formula C20H17N3O4 B2524071 N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899954-53-1

N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2524071
CAS RN: 899954-53-1
M. Wt: 363.373
InChI Key: HXSXIMDZYVPIOR-UHFFFAOYSA-N
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Description

“N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxole ring, which is a benzene ring fused with a 1,3-dioxole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the formation of the benzo[d][1,3]dioxole ring, and the coupling of these two components. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and benzo[d][1,3]dioxole rings, as well as the ethoxy and carboxamide groups. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” could potentially undergo a variety of chemical reactions. The pyridazine ring, for example, is known to participate in reactions such as nucleophilic substitution and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyridazine and benzo[d][1,3]dioxole rings, the ethoxy and carboxamide groups, and the overall size and shape of the molecule .

Scientific Research Applications

Lead Detection

The compound has been investigated for its potential in detecting the carcinogenic heavy metal ion, lead (Pb²⁺). Researchers synthesized noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) using a simple condensation method. These ligands were then used to develop a sensitive and selective Pb²⁺ sensor. The sensor, consisting of a thin layer of BDMMBSH deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), demonstrated excellent sensitivity and selectivity for Pb²⁺ detection .

Antitumor and Cytotoxic Activity

While not directly related to lead detection, it’s worth noting that thiazole derivatives (which include the benzodioxole compound) have shown diverse biological activities. For instance, some thiazoles exhibit antitumor and cytotoxic effects. Further research could explore the potential of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further testing of its biological activity and toxicity. If it’s a reagent or intermediate in chemical synthesis, future research could involve exploring its utility in different types of reactions .

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-25-19-9-7-16(22-23-19)13-4-3-5-15(10-13)21-20(24)14-6-8-17-18(11-14)27-12-26-17/h3-11H,2,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSXIMDZYVPIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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